molecular formula C16H14N2O3S B10834703 2-(4-methoxyphenyl)-N-(2-(oxazol-2-yl)thiophen-3-yl)acetamide

2-(4-methoxyphenyl)-N-(2-(oxazol-2-yl)thiophen-3-yl)acetamide

Cat. No.: B10834703
M. Wt: 314.4 g/mol
InChI Key: KSZHRLGDJPCAID-UHFFFAOYSA-N
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Description

PMID25991433-Compound-P2: is a small molecular drug with a molecular weight of 314.4. It is known for its interaction with mitogen-activated protein kinase (MAPK), a key player in various cellular processes .

Preparation Methods

The preparation of PMID25991433-Compound-P2 involves several synthetic routes and reaction conditions. One notable method includes the synthesis of a pyridine derivative compound. The process involves the use of intermediates and crystal forms, which are essential for achieving the desired compound. The preparation method for a salt of the compound (1R,2S)-1-(5-(4-chlorophenyl)-2-methoxypyridin-3-yl)-4-dimethylamino-2-aryl-1-phenylbutan-2-ol is particularly useful for resisting Mycobacterium tuberculosis .

Chemical Reactions Analysis

PMID25991433-Compound-P2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogen bond donors and acceptors. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PMID25991433-Compound-P2 has a wide range of scientific research applications. It is used in chemistry for studying the interaction with mitogen-activated protein kinase (MAPK). In biology, it is used to understand cellular processes and pathways. In medicine, it is being explored for its potential therapeutic effects, particularly in targeting specific molecular pathways. The compound is also used in the industry for various applications, including drug development and testing .

Mechanism of Action

The mechanism of action of PMID25991433-Compound-P2 involves its interaction with mitogen-activated protein kinase (MAPK). This interaction plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The compound exerts its effects by inhibiting the activity of MAPK, thereby affecting the downstream signaling pathways .

Comparison with Similar Compounds

PMID25991433-Compound-P2 can be compared with other similar compounds that interact with mitogen-activated protein kinase (MAPK). Some of these similar compounds include those with PubChem Compound ID 46869000. The uniqueness of PMID25991433-Compound-P2 lies in its specific interaction with MAPK and its potential therapeutic applications .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(1,3-oxazol-2-yl)thiophen-3-yl]acetamide

InChI

InChI=1S/C16H14N2O3S/c1-20-12-4-2-11(3-5-12)10-14(19)18-13-6-9-22-15(13)16-17-7-8-21-16/h2-9H,10H2,1H3,(H,18,19)

InChI Key

KSZHRLGDJPCAID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(SC=C2)C3=NC=CO3

Origin of Product

United States

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